molecular formula C17H26N2O3 B15142130 AChE/BChE-IN-4

AChE/BChE-IN-4

Cat. No.: B15142130
M. Wt: 306.4 g/mol
InChI Key: WKINCXKQRMVAPH-UHFFFAOYSA-N
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Description

AChE/BChE-IN-4 is a compound known for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes play crucial roles in the hydrolysis of the neurotransmitter acetylcholine, which is essential for cholinergic transmission in the nervous system. Inhibitors of these enzymes are of significant interest due to their potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AChE/BChE-IN-4 typically involves the quaternization of quinuclidine moiety with various groups such as methyl, benzyl, and substituted benzyl groups. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as aluminum chloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes steps like purification through crystallization or chromatography to achieve high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: AChE/BChE-IN-4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

AChE/BChE-IN-4 has a wide range of scientific research applications:

Mechanism of Action

AChE/BChE-IN-4 exerts its effects by binding to the active sites of acetylcholinesterase and butyrylcholinesterase, thereby inhibiting their activity. This inhibition prevents the hydrolysis of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. The increased levels of acetylcholine enhance cholinergic transmission, which is beneficial in conditions where cholinergic activity is compromised, such as in Alzheimer’s disease .

Comparison with Similar Compounds

Uniqueness of AChE/BChE-IN-4: this compound is unique due to its dual inhibitory action on both acetylcholinesterase and butyrylcholinesterase, making it a versatile compound for therapeutic applications. Its ability to inhibit both enzymes provides a broader spectrum of activity compared to compounds that target only one enzyme .

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

[3-[2-(cyclohexylamino)-1-hydroxyethyl]phenyl] N,N-dimethylcarbamate

InChI

InChI=1S/C17H26N2O3/c1-19(2)17(21)22-15-10-6-7-13(11-15)16(20)12-18-14-8-4-3-5-9-14/h6-7,10-11,14,16,18,20H,3-5,8-9,12H2,1-2H3

InChI Key

WKINCXKQRMVAPH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OC1=CC=CC(=C1)C(CNC2CCCCC2)O

Origin of Product

United States

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